Cas no 878550-69-7 (3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE)

3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE 化学的及び物理的性質
名前と識別子
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- 2-Azetidinone, 3-chloro-1-(2-phenylethyl)-
- 3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE
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- MDL: MFCD24479127
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8774219-1g |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE |
878550-69-7 | 1g |
$0.0 | 2023-09-01 | ||
Enamine | EN300-8774219-1.0g |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE |
878550-69-7 | 1.0g |
$0.0 | 2022-12-09 |
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONE 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
3-CHLORO-1-(2-PHENYLETHYL)AZETIDIN-2-ONEに関する追加情報
3-Chloro-1-(2-phenylethyl)azetidin-2-one: A Comprehensive Overview
The compound CAS No 878550-69-7, also known as 3-Chloro-1-(2-phenylethyl)azetidin-2-one, is a fascinating molecule with significant potential in various fields, including pharmaceuticals and organic synthesis. This compound belongs to the class of azetidinones, which are four-membered ring structures with a ketone group. The presence of a chlorine atom at the 3-position and a phenethyl group at the 1-position makes this compound unique and opens up possibilities for diverse applications.
Recent studies have highlighted the importance of azetidinones in drug discovery, particularly due to their ability to act as templates for constructing bioactive molecules. The phenethyl group in 3-Chloro-1-(2-phenylethyl)azetidin-2-one contributes to its lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the chlorine atom introduces electronic effects that can modulate the compound's reactivity and interactions with biological targets.
One of the most promising areas of research involving this compound is its role in medicinal chemistry. Scientists have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent findings suggest that derivatives of 3-Chloro-1-(2-phenylethyl)azetidin-2-one may exhibit anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic interventions.
The synthesis of 3-Chloro-1-(2-phenylethyl)azetidin-2-one involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently for further studies. The use of advanced techniques such as microwave-assisted synthesis has also been reported, demonstrating the versatility of this compound in modern chemical laboratories.
In terms of pharmacokinetics, studies have shown that 3-Chloro-1-(2-phenylethyl)azetidin-2-one exhibits favorable absorption profiles in preclinical models. Its ability to cross cellular membranes suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents to specific tissues. Furthermore, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile, which is encouraging for its prospective use in drug development.
The structural uniqueness of CAS No 878550-69-7 also makes it an attractive candidate for exploring novel chemical reactions. For example, researchers have investigated its participation in enantioselective reactions, which are critical for producing chiral compounds with high enantiomeric excess. These studies not only enhance our understanding of the compound's reactivity but also pave the way for its application in asymmetric synthesis.
In conclusion, 3-Chloro-1-(2-phenylethyl)azetidin-2-one represents a compelling molecule with multifaceted applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and pharmacological studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial settings.
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